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Compound of Interest

Compound Name: Pargeverine

Cat. No.: B083807 Get Quote

Introduction

Pargeverine hydrochloride is an antispasmodic agent utilized for the treatment of smooth

muscle spasms, particularly in the gastrointestinal tract.[1][2] Its chemical name is 2-

(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate hydrochloride, with the molecular

formula C₂₁H₂₃NO₃·HCl.[3][4] Rigorous analytical characterization is fundamental in drug

development and quality control to ensure the identity, purity, and stability of the active

pharmaceutical ingredient (API). Spectroscopic techniques are central to this process,

providing detailed information about the molecular structure, functional groups, and purity of

Pargeverine hydrochloride.

This document provides detailed application notes and experimental protocols for the analysis

of Pargeverine hydrochloride using several key spectroscopic methods: Ultraviolet-Visible (UV-

Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
A summary of the key physicochemical properties of Pargeverine hydrochloride is presented

below.
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Property Value Reference

Molecular Formula C₂₁H₂₃NO₃·HCl [3][4]

Molecular Weight 373.87 g/mol [3][4][5]

CAS Number 2765-97-1 [4]

Appearance White solid [6]

Melting Point 170-175 °C [5][7]

Solubility
Soluble in water, methanol,

and chloroform
[5][7]

Mechanism of Action: A Dual Pathway
Pargeverine hydrochloride exerts its antispasmodic effect through a dual mechanism of action.

It acts as a direct inhibitor of calcium ion (Ca²⁺) influx into smooth muscle cells and also

exhibits anticholinergic properties by blocking muscarinic receptors.[1] This combined action

effectively disrupts the pathways leading to muscle contraction, resulting in smooth muscle

relaxation.[1]
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Caption: Dual mechanism of action of Pargeverine hydrochloride.

UV-Visible Spectroscopy
Application Note
UV-Visible spectroscopy is a rapid and effective method for the quantitative analysis of

Pargeverine hydrochloride. The presence of aromatic rings in its structure results in a

characteristic absorption maximum in the UV region. This technique is commonly used for

concentration determination in dissolution studies, formulation assays, and stability testing,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b083807?utm_src=pdf-body-img
https://www.benchchem.com/product/b083807?utm_src=pdf-body
https://www.benchchem.com/product/b083807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


often in conjunction with High-Performance Liquid Chromatography (HPLC).[5] The

chromophore responsible for UV absorption is the diphenylacetate moiety.

Data Presentation
Parameter Value Reference

Maximum Wavelength (λmax) 252 nm [1][5]

Solvent Methanol [5]

Experimental Protocol
Preparation of Standard Stock Solution (100 µg/mL):

Accurately weigh 10 mg of Pargeverine hydrochloride reference standard.

Transfer it to a 100 mL volumetric flask.

Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to

ensure complete dissolution.

Preparation of Working Standard Solution (10 µg/mL):

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

Dilute to volume with methanol.

Instrumentation and Measurement:

Use a calibrated double-beam UV-Vis spectrophotometer.

Scan the working standard solution from 400 nm to 200 nm against a methanol blank to

determine the λmax.

For quantitative analysis, measure the absorbance of the sample solutions at the

determined λmax of 252 nm.[5]

Calibration Curve:
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Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL).

Measure the absorbance of each concentration at 252 nm.

Plot a graph of absorbance versus concentration to establish linearity.
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Caption: Workflow for UV-Visible spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a powerful technique for the identification of Pargeverine hydrochloride

and the characterization of its functional groups. The resulting spectrum serves as a molecular

"fingerprint," which can be compared against a reference standard for identity confirmation. Key

vibrational bands correspond to the aromatic rings, the ester carbonyl group, the ether linkage,

and the alkyne group.[1] This method is also valuable in polymorphism studies to detect

different crystalline forms of the drug.[7]

Data Presentation
Wavenumber (cm⁻¹)

Functional Group
Assignment

Reference

3220–3070 (broad)
N⁺–H stretch (from

hydrochloride salt)
[1]

~1740 (strong) C=O stretch (ester) Expected

~1600 C=C stretch (aromatic rings) [1]

~1250-1050 C–O stretch (ester and ether) Expected

~3300 (sharp) ≡C–H stretch (terminal alkyne) Expected

~2120 (weak) C≡C stretch (terminal alkyne) Expected
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Note: Expected values are based on standard FTIR correlation tables for the known structure

of Pargeverine.

Experimental Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of Pargeverine hydrochloride with approximately 200 mg of dry,

spectroscopic-grade potassium bromide (KBr) in an agate mortar.

The mixture should be a fine, homogenous powder.

Pellet Formation:

Transfer the powder into a pellet-forming die.

Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form

a thin, transparent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution

of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands and compare them with a reference spectrum

of Pargeverine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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